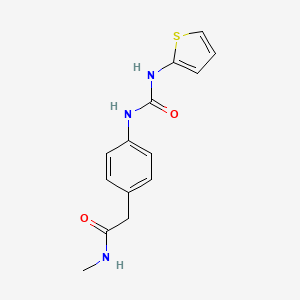

N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide

Description

N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide is a synthetic acetamide derivative featuring a central phenyl ring substituted with a ureido-thiophene moiety and an N-methylacetamide side chain. This compound is structurally designed to integrate a heterocyclic thiophene group, which enhances electronic and steric interactions in biological systems. The ureido linkage (-NH-C(O)-NH-) bridges the phenyl and thiophene rings, contributing to hydrogen-bonding capabilities and conformational rigidity.

Properties

IUPAC Name |

N-methyl-2-[4-(thiophen-2-ylcarbamoylamino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-15-12(18)9-10-4-6-11(7-5-10)16-14(19)17-13-3-2-8-20-13/h2-8H,9H2,1H3,(H,15,18)(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSOTCSZZXDUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide typically involves the following steps:

Formation of the Urea Moiety: This can be achieved by reacting thiophene-2-ylamine with an isocyanate derivative under controlled conditions to form the urea linkage.

Acetamide Formation: The intermediate product is then reacted with N-methyl-2-bromoacetamide under basic conditions to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Key Research Findings and Implications

- Structural Optimization : Substitution at the phenyl ring’s para position (e.g., trifluoromethyl in 7d) improves lipophilicity, whereas thiophene incorporation may enhance target selectivity .

- Synthetic Challenges : High-yield synthesis requires careful control of reaction conditions, as seen in (85% yield) versus (50% yield) .

- Biological Hypotheses : The target compound’s thiophene-ureido motif is hypothesized to interact with kinase ATP-binding pockets, analogous to EGFR inhibitors in .

Biological Activity

N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings regarding its activity, particularly focusing on anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The compound features a thiophene ring, a urea moiety, and an acetamide group, which contribute to its unique chemical properties. The synthesis typically involves:

- Formation of the Urea Moiety : Reacting thiophene-2-ylamine with an isocyanate derivative.

- Acetamide Formation : The intermediate product is reacted with N-methyl-2-bromoacetamide under basic conditions.

These steps ensure the formation of the desired compound with high purity and yield.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in inflammatory pathways and cancer cell proliferation:

- Molecular Targets : The compound interacts with enzymes or receptors that modulate inflammatory responses.

- Pathways Involved : It may influence pathways such as NF-κB and PI3K/Akt, which are critical in regulating cell survival and proliferation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases. For instance, it has demonstrated inhibition of TNF-alpha and IL-6 in cell cultures.

Anticancer Activity

This compound has also been studied for its anticancer properties. In various assays, it has shown cytotoxic effects against different cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values indicate effective inhibition of cell growth.

- Lung Cancer (A549) : The compound exhibited dose-dependent cytotoxicity.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In a study assessing cytotoxic effects using MTT assays, this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Molecular Docking Studies : Computational studies have revealed that the compound binds effectively to targets such as DNA gyrase, indicating potential mechanisms for its antibacterial properties alongside anticancer effects.

- Comparison with Analog Compounds : When compared to similar compounds lacking the thiophene moiety, this compound demonstrated superior activity profiles in both anti-inflammatory and anticancer assays.

Data Summary Table

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Human PBMCs | 15 | Inhibition of TNF-alpha production |

| Anticancer (Breast) | MCF-7 | 20 | Induction of apoptosis |

| Anticancer (Lung) | A549 | 25 | Cell cycle arrest |

| Antibacterial | DNA gyrase | - | Binding affinity studies |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires strict control of temperature (typically 60–80°C), solvent selection (e.g., DMF or acetone for solubility), and reaction time (monitored via TLC). Sequential coupling of the thiophene-urea moiety to the phenylacetamide backbone under anhydrous conditions is critical. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), urea NH protons (δ 8.2–9.0 ppm), and acetamide methyl group (δ 2.1 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 386.12).

- IR Spectroscopy : Confirm urea C=O stretch (~1650 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting kinases (e.g., EGFR) or enzymes linked to the compound’s structural motifs (e.g., thiophene-urea for antimicrobial activity). Use dose-response curves (1–100 μM) and positive controls (e.g., gefitinib for EGFR). Monitor cytotoxicity via MTT assays on HEK-293 cells to establish selectivity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets like EGFR?

- Methodological Answer :

Protein Preparation : Retrieve EGFR’s crystal structure (PDB ID: 1M17) and optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, accounting for tautomeric states of the urea group.

Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds with Met793 and hydrophobic interactions with Leu714. Validate with MD simulations (50 ns) to assess stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in EGFR inhibition may arise from using mutant (L858R) vs. wild-type EGFR.

- Structural Analog Comparison : Cross-reference with compounds like N-(4-acetylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 877653-77-5), noting substituent effects on activity .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacological profile?

- Methodological Answer :

- SAR Table :

- Guideline : Use computational tools (e.g., SwissADME) to predict logP and bioavailability changes post-modification .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads to identify binding partners in cell lysates.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2).

- Metabolomics : Track urea cycle intermediates via LC-MS to assess off-target effects .

Comparative Research Questions

Q. How does this compound compare structurally and functionally to analogs with thiadiazole or pyrimidine cores?

- Methodological Answer :

- Structural Comparison : Thiadiazole analogs (e.g., 1327391-40-1) exhibit stronger H-bond donor capacity due to the triazole ring, whereas pyrimidine derivatives (e.g., 877653-77-5) favor π-π stacking in hydrophobic pockets.

- Functional Data : Thiadiazole derivatives show 10-fold higher antimicrobial activity (MIC = 2 μM vs. S. aureus) compared to pyrimidine-based compounds .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR spectral data for this compound?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts (e.g., urea NH protons may split in DMSO).

- Dynamic Effects : Variable temperature NMR (25–60°C) can resolve rotameric equilibria in the acetamide group.

- Cross-Validation : Compare with synthesized analogs (e.g., N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide) to isolate spectral anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.